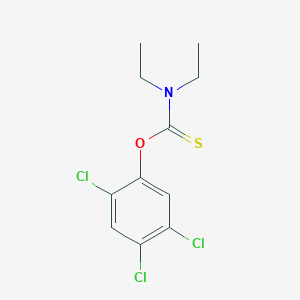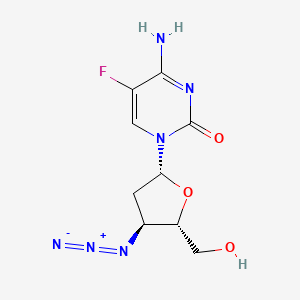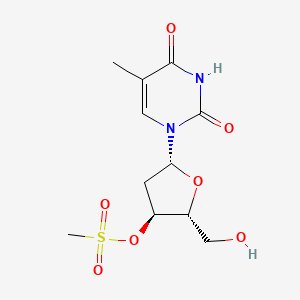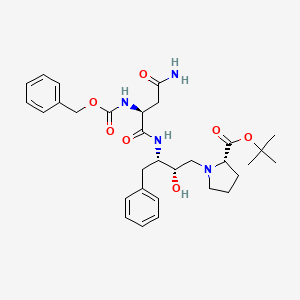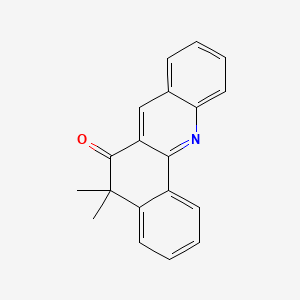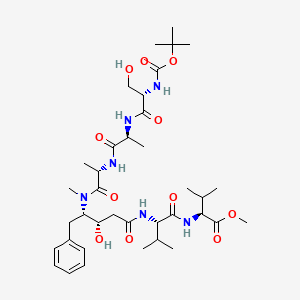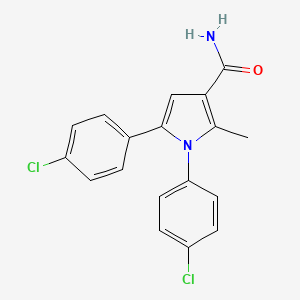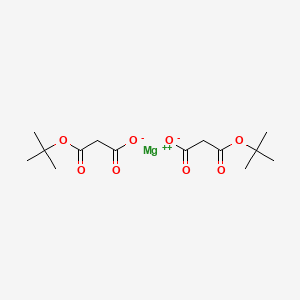
Thymidine, 3'-deoxy-3'-(4,5-dicarboxy-1H-1,2,3-triazol-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine, 3’-deoxy-3’-(4,5-dicarboxy-1H-1,2,3-triazol-1-yl)- is a modified nucleoside analog. This compound is derived from thymidine, a pyrimidine deoxynucleoside, which is a fundamental building block of DNA. The modification involves the addition of a triazole ring at the 3’ position, which can significantly alter its chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
This reaction is catalyzed by copper(I) and involves the reaction of an azide with an alkyne to form the triazole ring . The reaction conditions often include the use of a copper(I) catalyst, such as copper(I) iodide, in the presence of a base like sodium ascorbate, and the reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) or water.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to increase yield and purity, as well as implementing purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Thymidine, 3’-deoxy-3’-(4,5-dicarboxy-1H-1,2,3-triazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under certain conditions.
Reduction: The compound can be reduced, although this is less common.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the triazole ring under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while substitution reactions can yield various substituted triazole derivatives.
科学研究应用
Thymidine, 3’-deoxy-3’-(4,5-dicarboxy-1H-1,2,3-triazol-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a reagent in various chemical processes.
作用机制
The mechanism of action of Thymidine, 3’-deoxy-3’-(4,5-dicarboxy-1H-1,2,3-triazol-1-yl)- involves its incorporation into DNA, where it can interfere with DNA replication and transcription. The triazole ring can interact with various enzymes involved in DNA synthesis, such as thymidine kinase, thereby inhibiting their activity . This can lead to the termination of DNA chain elongation, making it a potential antiviral agent.
相似化合物的比较
Similar Compounds
3’-Azidothymidine (AZT): Another modified nucleoside analog with potent antiviral properties.
3’-Deoxy-3’-(4-substituted-1,2,3-triazol-1-yl)-thymidine: Similar compounds with different substituents on the triazole ring.
Uniqueness
Thymidine, 3’-deoxy-3’-(4,5-dicarboxy-1H-1,2,3-triazol-1-yl)- is unique due to the presence of the dicarboxy triazole ring, which can significantly alter its chemical and biological properties compared to other nucleoside analogs. This modification can enhance its stability and potentially improve its antiviral activity.
属性
CAS 编号 |
127479-70-3 |
|---|---|
分子式 |
C14H15N5O8 |
分子量 |
381.30 g/mol |
IUPAC 名称 |
1-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]triazole-4,5-dicarboxylic acid |
InChI |
InChI=1S/C14H15N5O8/c1-5-3-18(14(26)15-11(5)21)8-2-6(7(4-20)27-8)19-10(13(24)25)9(12(22)23)16-17-19/h3,6-8,20H,2,4H2,1H3,(H,22,23)(H,24,25)(H,15,21,26)/t6-,7+,8+/m0/s1 |
InChI 键 |
XMVVWLLRTUNWFT-XLPZGREQSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3C(=C(N=N3)C(=O)O)C(=O)O |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C(=C(N=N3)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




